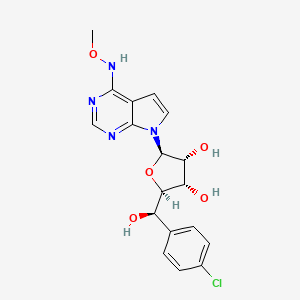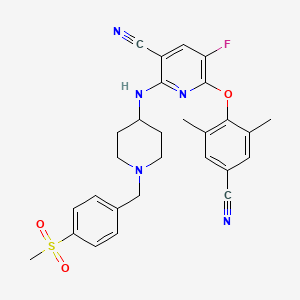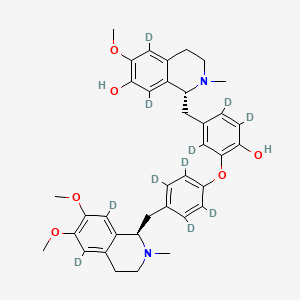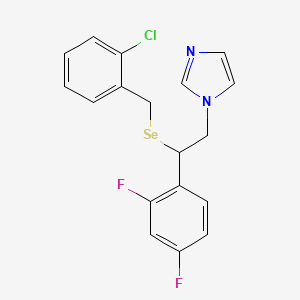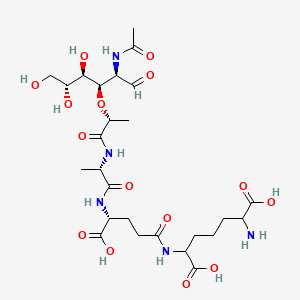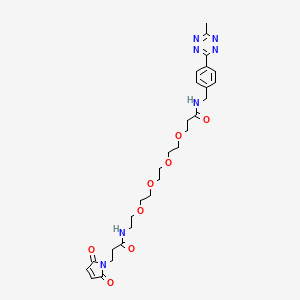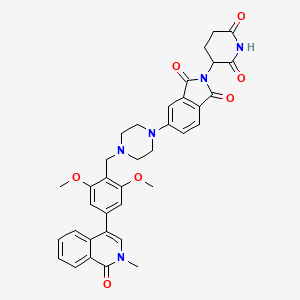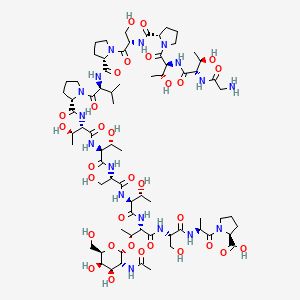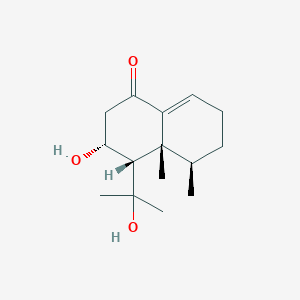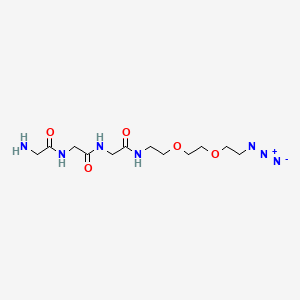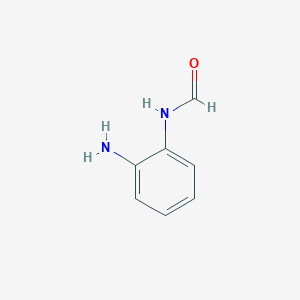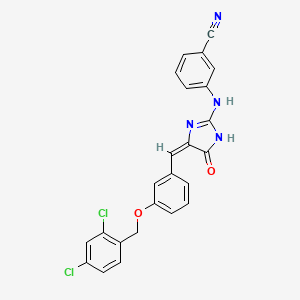
PI5P4K-|A-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphatidylinositol 5-phosphate 4-kinase inhibitor 2 (PI5P4K-|A-IN-2) is a potent and selective inhibitor of the phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) family. This family of lipid kinases plays a crucial role in regulating cellular signaling pathways, particularly those involved in cancer, neurodegeneration, and immunological disorders . This compound has emerged as a valuable tool in scientific research due to its ability to selectively inhibit PI5P4K activity, making it a promising candidate for therapeutic development.
Vorbereitungsmethoden
The synthesis of PI5P4K-|A-IN-2 involves several key steps. The preparation of the lipid substrate is crucial for the development of a robust and miniaturizable lipid kinase assay . The substrate preparation is novel and allows the rapid production of a dimethyl sulfoxide (DMSO)-containing substrate solution without the need for lengthy liposome preparation protocols . This method enables the scale-up of this traditionally difficult type of assay, making it suitable for high-throughput screening applications.
Analyse Chemischer Reaktionen
PI5P4K-|A-IN-2 undergoes various chemical reactions, including covalent binding to cysteines outside the PI5P4K active site . This covalent interaction is essential for its inhibitory effects on PI5P4K enzymes. The compound has been shown to inhibit PI5P4K activity in biochemical and cellular assays, leading to defects in autophagy and upregulation of transcription factor EB (TFEB) signaling . Common reagents used in these reactions include ATP-competitive inhibitors and other kinase inhibitors .
Wissenschaftliche Forschungsanwendungen
PI5P4K-|A-IN-2 has a wide range of scientific research applications. In cancer research, it has been demonstrated to inhibit cancer cell proliferation and induce autophagy disruption . The compound has also shown potential in neurodegenerative disease research by regulating cell signaling pathways involved in autophagy and stress responses . Additionally, this compound has applications in immunological disorders, where it modulates immune cell function and signaling . Its ability to selectively inhibit PI5P4K activity makes it a valuable tool for studying the role of these kinases in various disease contexts.
Wirkmechanismus
The mechanism of action of PI5P4K-|A-IN-2 involves covalent binding to unique cysteines outside the PI5P4K active site . This binding disrupts the normal function of PI5P4K enzymes, leading to defects in autophagy and upregulation of TFEB signaling . The compound’s inhibitory effects on PI5P4K activity result in the disruption of cellular processes such as autophagosome clearance and lysosome function . These effects are similar to those observed with genetic deletion of PI5P4K enzymes .
Vergleich Mit ähnlichen Verbindungen
PI5P4K-|A-IN-2 is unique in its ability to selectively inhibit PI5P4K activity through covalent binding to cysteines outside the active site . Similar compounds include NIH-12848, a selective PI5P4Kγ inhibitor that targets the PI5P-binding site . Another compound, THZ-P1-2, also inhibits PI5P4K activity but through a different mechanism involving covalent binding to a disordered loop in PI5P4Kα/β/γ . These compounds highlight the diversity of approaches used to target PI5P4K enzymes and underscore the uniqueness of this compound in its mode of action.
Conclusion
This compound is a potent and selective inhibitor of the PI5P4K family of lipid kinases. Its unique mechanism of action and wide range of scientific research applications make it a valuable tool for studying the role of PI5P4K enzymes in various disease contexts. The compound’s ability to disrupt autophagy and modulate cellular signaling pathways highlights its potential as a therapeutic candidate for cancer, neurodegenerative diseases, and immunological disorders.
Eigenschaften
Molekularformel |
C24H16Cl2N4O2 |
|---|---|
Molekulargewicht |
463.3 g/mol |
IUPAC-Name |
3-[[(4E)-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-5-oxo-1H-imidazol-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C24H16Cl2N4O2/c25-18-8-7-17(21(26)12-18)14-32-20-6-2-3-15(10-20)11-22-23(31)30-24(29-22)28-19-5-1-4-16(9-19)13-27/h1-12H,14H2,(H2,28,29,30,31)/b22-11+ |
InChI-Schlüssel |
ICNLBLZJKQLAJO-SSDVNMTOSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)/C=C/3\C(=O)NC(=N3)NC4=CC=CC(=C4)C#N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C=C3C(=O)NC(=N3)NC4=CC=CC(=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


